2-Cyclohepten-1-ol, (1R)-

Description

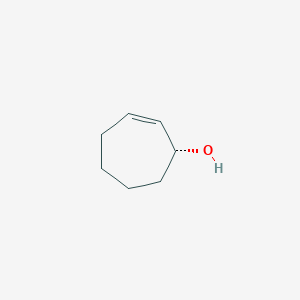

(1R)-2-Cyclohepten-1-ol is a cyclic unsaturated alcohol with the molecular formula C₇H₁₂O and an average molecular mass of 112.172 g/mol (monoisotopic mass: 112.088815 g/mol) . Its structure features a seven-membered cycloheptene ring with a hydroxyl group (-OH) at position 1 and a double bond between carbons 2 and 2. The compound exhibits stereochemistry at the C1 position, designated as the (1R)-enantiomer. Notably, its ChemSpider ID is 9084786, and it lacks defined stereocenters beyond the C1 configuration .

This compound is structurally distinct from smaller cycloalkenols (e.g., cyclohexenols) due to its seven-membered ring, which introduces unique steric and electronic properties. Below, we compare its physical, chemical, and spectral characteristics with those of related compounds.

Properties

CAS No. |

79646-48-3 |

|---|---|

Molecular Formula |

C7H12O |

Molecular Weight |

112.17 g/mol |

IUPAC Name |

(1R)-cyclohept-2-en-1-ol |

InChI |

InChI=1S/C7H12O/c8-7-5-3-1-2-4-6-7/h3,5,7-8H,1-2,4,6H2/t7-/m0/s1 |

InChI Key |

LFKFDYCJMRQCMD-ZETCQYMHSA-N |

Isomeric SMILES |

C1CC[C@H](C=CC1)O |

Canonical SMILES |

C1CCC(C=CC1)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclohepten-1-ol, (1R)- can be achieved through various methods. One common approach involves the allylic acetoxylation of cycloalkenes. For instance, cycloheptene can be reacted with palladium acetate, benzoquinone, and manganese dioxide in anhydrous acetic acid. The reaction is carried out at 60°C for 28 hours, followed by purification through distillation to yield 2-cyclohepten-1-yl acetate, which can then be hydrolyzed to obtain 2-Cyclohepten-1-ol .

Industrial Production Methods

Industrial production of 2-Cyclohepten-1-ol, (1R)- typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of catalysts and reagents, as well as the control of reaction parameters, are crucial for achieving high purity and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Cyclohepten-1-ol, (1R)- undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The double bond can be reduced to form cycloheptanol.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method for reducing the double bond.

Substitution: Reagents such as thionyl chloride (SOCl2) can be used to convert the hydroxyl group into a chloride, which can then undergo further substitution reactions.

Major Products

Oxidation: Cycloheptanone or cycloheptanal.

Reduction: Cycloheptanol.

Substitution: Various substituted cycloheptenes depending on the nucleophile used.

Scientific Research Applications

2-Cyclohepten-1-ol, (1R)- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: Its derivatives are studied for their potential biological activities.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances, flavors, and other fine chemicals

Mechanism of Action

The mechanism of action of 2-Cyclohepten-1-ol, (1R)- depends on its specific application. In chemical reactions, it acts as a nucleophile or electrophile depending on the reaction conditions. Its hydroxyl group can participate in hydrogen bonding, influencing its reactivity and interactions with other molecules. The molecular targets and pathways involved vary based on the specific reactions and applications being studied .

Comparison with Similar Compounds

Cyclohexenols and Derivatives

a. 2-Methyl-5-(1-methylethenyl)-2-cyclohexen-1-ol acetate (Carvyl acetate)

- Molecular Formula : C₁₂H₁₈O₂

- Molecular Weight : 194.13 g/mol

- Key Features: This compound is an ester derivative of a cyclohexenol, featuring a methyl group at C2, a methylethenyl group at C5, and an acetylated hydroxyl group. Its complexity is reflected in its topological polar surface area (26.3 Ų) and hydrophobicity (XLogP: 2.6) .

- Stereochemistry : The (1S,5S) and (1S,5R) configurations are common, influencing its biological activity and odor profile (e.g., trans-carvyl acetate is used in fragrances) .

Comparison :

- (1R)-2-Cyclohepten-1-ol lacks ester functionalization, making it more polar (higher solubility in water) but less volatile than carvyl acetate.

Cycloheptenone Analogues

a. 2-Cyclohepten-1-one

Comparison :

- The absence of a hydroxyl group in 2-cyclohepten-1-one reduces hydrogen-bonding capacity, lowering its boiling point compared to the alcohol.

- NMR data for (1R)-2-cyclohepten-1-ol would show distinct shifts for the hydroxyl proton (~δ 1–5 ppm) and olefinic protons (δ 5–6 ppm), whereas the ketone would exhibit carbonyl carbon signals at ~δ 200–220 ppm in ¹³C-NMR .

Cyclohexenylethanones

a. 1-Cyclohexenylethanone

Comparison :

- The acetyl group in 1-cyclohexenylethanone contributes to its higher molecular weight and lower polarity compared to (1R)-2-cyclohepten-1-ol.

- ¹H-NMR data for 1-cyclohexenylethanone includes a singlet for the methyl group (δ 2.25) and olefinic protons (δ 6.85–6.88), whereas the cycloheptenol would display broader hydroxyl and complex multiplet signals for the seven-membered ring .

Data Table: Comparative Analysis

Stereochemical and Reactivity Considerations

- Stereochemical Impact: The (1R) configuration may influence intermolecular interactions, as seen in studies where enantiomers of cyclohexenol derivatives exhibit divergent binding affinities to biological targets (e.g., σ1 receptor) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.